molecular formula C13H9NO2 B086741 1-Acetyl-1H-benzo[cd]indol-2-one CAS No. 58779-65-0

1-Acetyl-1H-benzo[cd]indol-2-one

Cat. No. B086741
CAS RN: 58779-65-0
M. Wt: 211.22 g/mol
InChI Key: PRMARXNVSOSOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-1H-benzo[cd]indol-2-one, also known as β-carboline-1-acetic acid, is a naturally occurring compound found in various plants and animals. It belongs to the class of β-carboline alkaloids, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 1-Acetyl-1H-benzo[cd]indol-2-one is not fully understood. However, it has been suggested that it may exert its biological activities through various pathways, including the inhibition of DNA topoisomerase II, the suppression of NF-κB activation, and the modulation of the immune system.

Biochemical And Physiological Effects

1-Acetyl-1H-benzo[cd]indol-2-one has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Moreover, it has been reported to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes. In addition, it has been shown to modulate the immune system by stimulating the production of cytokines and enhancing the activity of natural killer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Acetyl-1H-benzo[cd]indol-2-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. Moreover, it is relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using 1-Acetyl-1H-benzo[cd]indol-2-one is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-Acetyl-1H-benzo[cd]indol-2-one. One of the directions is to investigate its potential as a therapeutic agent for cancer and viral infections. Moreover, the mechanism of action of 1-Acetyl-1H-benzo[cd]indol-2-one needs to be further elucidated to understand its diverse biological activities. In addition, the development of novel synthetic methods and analogs of 1-Acetyl-1H-benzo[cd]indol-2-one may lead to the discovery of more potent and selective compounds. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-Acetyl-1H-benzo[cd]indol-2-one may provide insights into its therapeutic potential and limitations.
Conclusion:
In conclusion, 1-Acetyl-1H-benzo[cd]indol-2-one is a naturally occurring compound with diverse biological activities. Its antitumor, antiviral, and anti-inflammatory properties make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Acetyl-1H-benzo[cd]indol-2-one have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

1-Acetyl-1H-benzo[cd]indol-2-one can be synthesized by several methods, including the condensation of tryptamine with acetic anhydride, the reaction of tryptamine with acetic acid and acetic anhydride, and the cyclization of 2-(2-nitrophenyl)ethylamine with acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

1-Acetyl-1H-benzo[cd]indol-2-one has been extensively studied for its various biological activities, including its antitumor, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus type 1 and 2 and hepatitis B virus. Moreover, it has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

properties

CAS RN

58779-65-0

Product Name

1-Acetyl-1H-benzo[cd]indol-2-one

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

1-acetylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H9NO2/c1-8(15)14-11-7-3-5-9-4-2-6-10(12(9)11)13(14)16/h2-7H,1H3

InChI Key

PRMARXNVSOSOKI-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O

Other CAS RN

58779-65-0

Origin of Product

United States

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